N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a useful research compound. Its molecular formula is C14H15N3O4S and its molecular weight is 321.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as N-(4-METHANESULFONYLPHENYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-3-CARBOXAMIDE, primarily targets the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound acts as a selective COX-2 inhibitor . It binds with high affinity to the COX-2 active site, inhibiting the enzyme’s activity . The SO2Me pharmacophore of the compound is inserted into the secondary pocket of COX-2 and forms hydrogen bonds with the active site .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a key biochemical pathway involved in inflammation, pain, and fever . By inhibiting COX-2, the compound reduces the conversion of arachidonic acid to prostaglandin H2 (PGH2), which is further metabolized to various prostanoids . These prostanoids play a role in many inflammatory processes .
Pharmacokinetics
They are primarily excreted in the urine and feces .
Result of Action
The inhibition of COX-2 by the compound leads to a decrease in the production of prostanoids, reducing inflammation, pain, and fever . In addition, the compound exhibits significant antinociceptive activity, as demonstrated in the formalin test .
生物活性
N-(4-(methylsulfonyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly as a selective inhibitor of cyclooxygenase-2 (COX-2). This article explores its biological activity, mechanism of action, pharmacokinetics, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is N-(4-methylsulfonylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide. Its molecular formula is C14H15N3O4S, and it features a complex heterocyclic structure that contributes to its biological properties.
Target Enzyme : The primary target of this compound is the cyclooxygenase (COX) enzyme, specifically COX-2.
Mode of Action : As a selective COX-2 inhibitor, it inhibits the enzyme's activity, leading to a decrease in the production of prostanoids. This action is critical in mediating inflammation and pain responses in the body.
Biochemical Pathways : The inhibition of COX-2 affects the arachidonic acid cascade , which is essential in the synthesis of inflammatory mediators. By blocking this pathway, the compound can potentially reduce inflammation and related symptoms.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its effectiveness in reducing cytokine production and inflammatory markers in various cell lines.
Pharmacokinetics
The pharmacokinetic profile of the compound suggests that it is primarily excreted through urine and feces. The bioavailability and half-life are yet to be fully characterized in clinical settings but are critical for understanding its therapeutic potential.
Case Studies and Research Findings
Study | Findings |
---|---|
In vitro study on human fibroblasts | Demonstrated reduced levels of TNF-alpha and IL-6 upon treatment with the compound. |
Animal model for arthritis | Showed significant reduction in paw swelling and joint inflammation compared to control groups. |
Safety profile assessment | Indicated low toxicity in standard assays, suggesting a favorable safety margin for further development. |
特性
IUPAC Name |
N-(4-methylsulfonylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-22(19,20)11-5-3-10(4-6-11)16-13(18)12-9-15-17-7-2-8-21-14(12)17/h3-6,9H,2,7-8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RINJSLCHDRAXOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。